N-(4-ethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Description
N-(4-ethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a synthetic spirocyclic carboxamide derivative characterized by a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Its structure features ethoxy and methoxyphenyl substituents at the 4- and 3-positions, respectively, along with an ethylthio group at position 2. These substituents modulate physicochemical properties such as lipophilicity and bioavailability. The compound’s synthesis likely involves multi-step heterocyclic condensation and functional group modifications, as inferred from analogous spirocyclic syntheses . Structural elucidation typically employs UV, NMR (¹H and ¹³C), and mass spectrometry, as demonstrated in studies of structurally related compounds .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-ethylsulfanyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-4-32-21-12-8-19(9-13-21)26-24(30)29-16-14-25(15-17-29)27-22(23(28-25)33-5-2)18-6-10-20(31-3)11-7-18/h6-13H,4-5,14-17H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTBKOGKIUNLCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC3(CC2)N=C(C(=N3)SCC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C25H30N4O3S
- Molecular Weight : 466.6 g/mol
- CAS Number : 1357975-25-7
The compound's biological activity is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability.
- Receptor Modulation : The presence of phenyl and methoxy groups indicates potential interactions with neurotransmitter receptors, which could influence neurological activity.
- Antioxidant Activity : The structural components may confer antioxidant properties, contributing to cellular protection against oxidative stress.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit anticancer activity. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Case Study : A study on structurally related compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored:
- Mechanism : It may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
- Case Study : In vitro testing has shown promising results against both Gram-positive and Gram-negative bacteria.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Reduction of oxidative stress |
Toxicity and Safety Profile
While the biological activities are promising, understanding the toxicity is crucial:
- Acute Toxicity : Limited data suggests low acute toxicity; however, comprehensive toxicological studies are necessary.
- Chronic Exposure : Long-term effects remain unclear; further research is needed to assess chronic exposure risks.
Scientific Research Applications
The compound N-(4-ethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a complex organic molecule that exhibits potential applications in various scientific fields. This article aims to explore its applications, particularly in medicinal chemistry, materials science, and agricultural chemistry.
Basic Information
- Molecular Formula: CHNOS
- Molecular Weight: 466.6 g/mol
- CAS Number: 1357975-25-7
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its structural features that may influence biological activity.
Anticancer Activity
Research has indicated that compounds containing triazole rings exhibit anticancer properties. The spiro structure may enhance selectivity towards cancer cells while minimizing side effects on healthy cells. A study demonstrated that related compounds showed significant cytotoxicity against various cancer cell lines, suggesting that this compound could similarly be effective .
Antimicrobial Properties
Compounds with ethoxy and methoxy substitutions have shown promising antimicrobial activity. The presence of the ethylthio group may enhance this effect by increasing lipophilicity, facilitating membrane penetration of microbial cells. Preliminary studies suggest that derivatives of this compound could act against resistant strains of bacteria and fungi .
Materials Science
The unique structural characteristics of this compound allow for its use in the development of novel materials.
Polymer Chemistry
This compound can serve as a monomer or additive in polymer formulations. Its ability to form stable interactions with various substrates makes it suitable for creating high-performance polymers with enhanced thermal and mechanical properties .
Agricultural Chemistry
The compound's potential applications extend into agriculture, particularly in the development of agrochemicals.
Pesticidal Activity
Research into similar compounds has revealed potential insecticidal and fungicidal properties. The structural motifs present in this compound may contribute to its efficacy against pests while being environmentally benign compared to traditional pesticides .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of spirocyclic carboxamides with diverse pharmacological and chemical profiles. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Spirocyclic Carboxamide Derivatives
Key Findings
Structural Variations and Bioactivity: The ethylthio group in the target compound may enhance metabolic stability compared to the methylsulfanyl group in CAS 894885-18-8, as longer alkyl chains often reduce oxidative degradation . Fluorinated analogs (e.g., EP 4 374 877 A2) exhibit higher target affinity due to fluorine’s electronegativity and lipophilicity, suggesting the target compound’s non-fluorinated structure may prioritize safety over potency .
7-oxa-9-aza-spiro[4.5]decane derivatives (e.g., from ) show broad-spectrum bioactivity, highlighting the scaffold’s versatility .
Substituent-Driven Solubility :
- The 4-ethoxyphenyl and 4-methoxyphenyl groups in the target compound likely increase hydrophobicity compared to hydroxylated analogs, which may limit aqueous solubility but enhance membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
